Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Chemical Reactions Analysis
Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, making it a valuable tool in studying biological processes and developing new pharmaceuticals.
Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is explored for potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including:
Kinase Inhibition: The compound has shown activity in inhibiting kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microbial cells.
Comparison with Similar Compounds
Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine Derivatives: These compounds exhibit more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives with Different Substituents: Variations in substituents can lead to differences in biological activities, such as enhanced antimicrobial or antiviral properties.
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
BYOCOTJILAMWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=CC2=C1 |
Origin of Product |
United States |
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